molecular formula C53H42N2O4 B1444624 2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene] CAS No. 1138220-69-5

2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]

Cat. No. B1444624
M. Wt: 770.9 g/mol
InChI Key: LZHVTCXAXYYCIF-UHFFFAOYSA-N
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Description

“2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]” is a compound that is used as a hole transport material (HTM) in perovskite solar cells . It is also known as N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[9H-fluorene]-2,7-diamine .


Molecular Structure Analysis

The molecular formula of this compound is C53H42N2O4, and it has a molecular weight of 770.93 g/mol . The IUPAC name is 2-N’,2-N’,7-N’,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2’,7’-diamine .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C and appears as a white to yellow to green powder or crystal . It has a melting point of 184.0 to 188.0°C .

Scientific Research Applications

Organosolubility and Optical Properties

A novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer was synthesized, leading to the creation of new polyimides with remarkable organosolubility and optical transparency. These materials could form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, showcasing potential for advanced material applications in electronics and optics due to their excellent thermal stability and UV-vis absorption properties (Zhang et al., 2010).

Electrochromic and Electrofluorescent Properties

Electroactive polyamides containing bis(diphenylamino)-fluorene units exhibited remarkable solubility, thermal stability, and reversible electrochromic characteristics. They showed excellent stability over 1000 cyclic switches and high fluorescence quantum yield, indicating their suitability for electrochromic devices and potentially for other applications requiring stable, reversible color changes and fluorescence (Sun et al., 2016).

Perovskite Solar Cells

In the realm of perovskite solar cells, novel molecular hole transport materials (HTMs) based on bistricyclic aromatic enes, mimicking the spiro-OMeTAD structure, were developed. These HTMs were synthesized from inexpensive starting reagents and tested in mixed cations and anions perovskite solar cells, achieving a power conversion efficiency of 19.2%. This underscores the potential of such materials in enhancing the cost-effectiveness and efficiency of perovskite solar cell technology (Rakstys et al., 2017).

properties

IUPAC Name

2-N',2-N',7-N',7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2',7'-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H42N2O4/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-47-48-32-22-40(55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38)34-52(48)53(51(47)33-39)49-11-7-5-9-45(49)46-10-6-8-12-50(46)53/h5-34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVTCXAXYYCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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